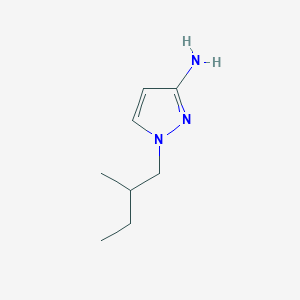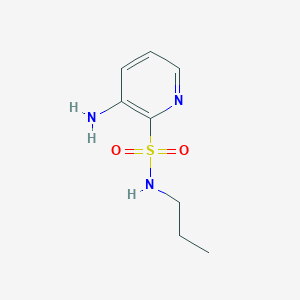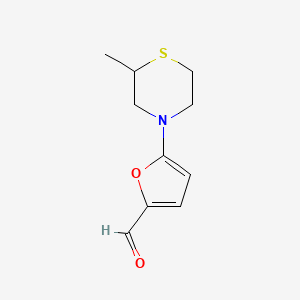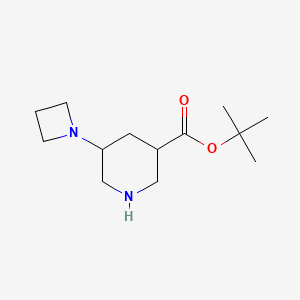
2-Fluoro-1-(2-naphthyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-1-(2-naphthyl)ethanamine is an organic compound with the molecular formula C12H12FN and a molecular weight of 189.23 g/mol . It is a biochemical used primarily in proteomics research . The compound is characterized by the presence of a fluorine atom attached to the ethanamine group, which is further connected to a naphthyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-Fluoro-1-(2-naphthyl)ethanamine involves the Suzuki–Miyaura coupling reaction . This reaction typically uses a palladium catalyst to form a carbon-carbon bond between an aryl halide and an organoboron compound. The reaction conditions are generally mild and tolerant of various functional groups.
Another method involves the fluorination of naphthalene derivatives. For example, 2-fluoronaphthalene can be synthesized by reacting naphthalene with fluorinating agents like potassium fluoride in the presence of copper powder and anhydrous solvents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-1-(2-naphthyl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyl ketones, while reduction could produce naphthyl amines.
Applications De Recherche Scientifique
2-Fluoro-1-(2-naphthyl)ethanamine is primarily used in proteomics research . It serves as a biochemical tool for studying protein interactions, modifications, and functions. The compound’s unique structure allows it to interact with specific proteins, making it valuable for various biochemical assays and experiments.
Mécanisme D'action
The mechanism of action of 2-Fluoro-1-(2-naphthyl)ethanamine involves its interaction with molecular targets, such as enzymes or receptors. The fluorine atom can form hydrogen bonds or electrostatic interactions with amino acid residues in proteins, influencing their activity and function. The naphthyl ring provides hydrophobic interactions, further stabilizing the compound-protein complex.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoronaphthalene: Similar in structure but lacks the ethanamine group.
1-(2-Naphthyl)ethanamine: Similar but without the fluorine atom.
2-Fluoro-1-(1-naphthyl)ethanamine: Similar but with the fluorine atom attached to a different position on the naphthyl ring.
Uniqueness
2-Fluoro-1-(2-naphthyl)ethanamine is unique due to the presence of both the fluorine atom and the ethanamine group, which confer specific chemical properties and biological activities. The combination of these functional groups allows for unique interactions with proteins and other biomolecules, making it a valuable tool in scientific research.
Propriétés
Formule moléculaire |
C12H12FN |
|---|---|
Poids moléculaire |
189.23 g/mol |
Nom IUPAC |
2-fluoro-1-naphthalen-2-ylethanamine |
InChI |
InChI=1S/C12H12FN/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12H,8,14H2 |
Clé InChI |
SWUPTKLSWOBWBH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)C(CF)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


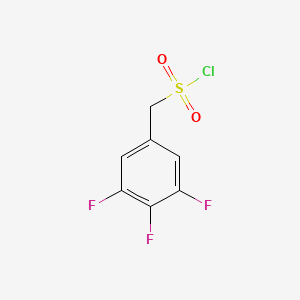
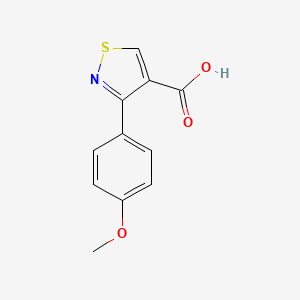
![(4-Aminobicyclo[3.1.0]hexan-1-YL)methanol](/img/structure/B13166161.png)


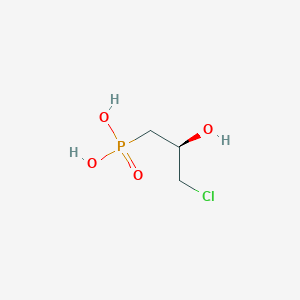
![[1-Amino-2-(pyridin-2-yl)ethylidene]amino 2-chloroacetate](/img/structure/B13166189.png)

![Methyl 1-formylimidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B13166193.png)
